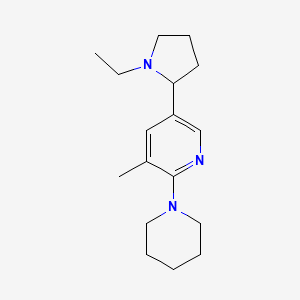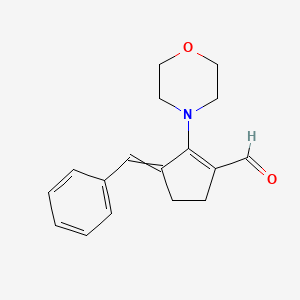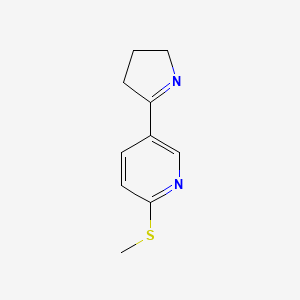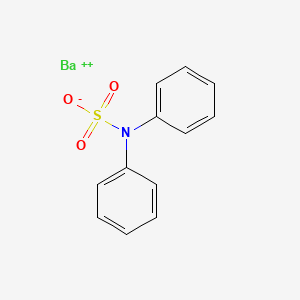![molecular formula C13H18N3O4- B11820495 N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate](/img/structure/B11820495.png)
N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate is an organic compound characterized by its unique structure, which includes an amino group, a nitro group, and a tert-butylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate typically involves the reaction of 4-amino-3-nitrobenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Reduction: Formation of N-[2-(4-amino-3-aminophenyl)ethyl]-N-tert-butylcarbamate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced stability or reactivity.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its functional groups.
Mechanism of Action
The mechanism of action of N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-nitrophenyl)ethyl]-N-tert-butylcarbamate: Lacks the amino group, which may affect its reactivity and applications.
N-[2-(4-amino-3-methylphenyl)ethyl]-N-tert-butylcarbamate: Contains a methyl group instead of a nitro group, leading to different chemical properties.
Uniqueness
N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate is unique due to the presence of both amino and nitro groups, which provide a balance of reactivity and stability. This combination allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C13H18N3O4- |
|---|---|
Molecular Weight |
280.30 g/mol |
IUPAC Name |
N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)15(12(17)18)7-6-9-4-5-10(14)11(8-9)16(19)20/h4-5,8H,6-7,14H2,1-3H3,(H,17,18)/p-1 |
InChI Key |
RLEWAIMWYLYPOQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)N(CCC1=CC(=C(C=C1)N)[N+](=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Methylphenyl)sulfonylamino]benzoate](/img/structure/B11820413.png)

![5-[trans-2-Aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B11820420.png)

![rac-5-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine hydrochloride](/img/structure/B11820435.png)

![2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B11820452.png)

![[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate](/img/structure/B11820462.png)



![[2-Hydroxy-4-[1-hydroxy-2-(propan-2-ylamino)butyl]phenyl] methanesulfonate](/img/structure/B11820509.png)
![(NZ)-N-[[3-[(2-methylpropan-2-yl)oxy]phenyl]methylidene]hydroxylamine](/img/structure/B11820510.png)
